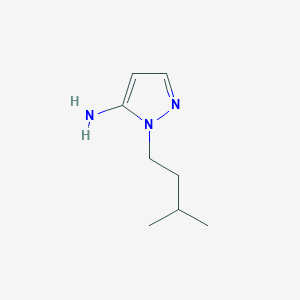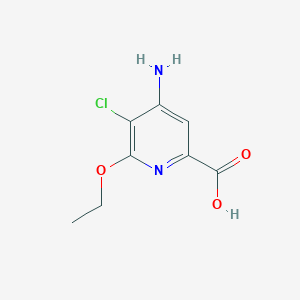
Cypenamine
Overview
Description
Merrell Chemical Company . It is known for its stimulating effects and is currently used primarily in scientific research. Cypenamine has not been developed for market use and remains legal worldwide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cypenamine involves the preparation of 2-phenylcyclopentan-1-amine. One method includes the kinetic resolution of (±)-trans-2-phenylcyclopentan-1-amine by lipase B from Candida antarctica through an aminolysis reaction .
Industrial Production Methods: There is limited information on the industrial production methods of this compound, as it has not been developed for commercial use. The compound is primarily synthesized for research purposes.
Chemical Reactions Analysis
Types of Reactions: Cypenamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: Substitution reactions may occur, particularly involving the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
Cypenamine is used in scientific research to study its psychostimulant properties
Chemistry: Research on the synthesis and reactivity of this compound contributes to the broader understanding of amine chemistry.
Biology: Studies on the biological effects of this compound help elucidate its impact on biological systems.
Medicine: Although not developed for clinical use, this compound’s stimulant properties may provide insights into the development of new therapeutic agents.
Mechanism of Action
as a psychostimulant, it is likely to interact with neurotransmitter systems in the brain, potentially influencing the release and reuptake of neurotransmitters such as dopamine and norepinephrine . Further research is needed to fully understand the molecular targets and pathways involved.
Comparison with Similar Compounds
Cypenamine is structurally similar to other psychostimulant compounds, such as:
Fencamfamine: Both compounds share a similar structure, but this compound is not a controlled substance and is primarily used in research.
Cyclopentamine: Another stimulant with a similar cyclopentane ring structure.
Tranylcypromine: this compound is a homolog of tranylcypromine, containing an expanded alicyclic ring that is two methylene units larger.
Uniqueness: this compound’s unique structure, with its expanded alicyclic ring, distinguishes it from other similar compounds
Properties
CAS No. |
6604-06-4 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(1S,2R)-2-phenylcyclopentan-1-amine |
InChI |
InChI=1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2/t10-,11+/m1/s1 |
InChI Key |
VNGYTYNUZHDMPP-MNOVXSKESA-N |
SMILES |
C1CC(C(C1)N)C2=CC=CC=C2 |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)N)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(C(C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,3-Diiodobicyclo[1.1.1]pentane](/img/structure/B1600880.png)


![5-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1600886.png)
![7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1600887.png)
![7,8-Diazabicyclo[4.2.0]oct-7-ene, 1-bromo-6-methyl-, 7,8-dioxide](/img/structure/B1600889.png)


